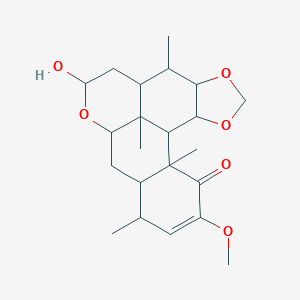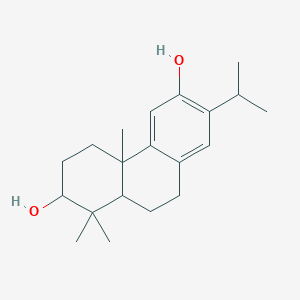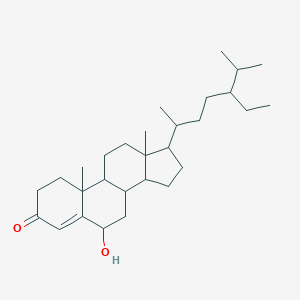
Diosbulbin C
Vue d'ensemble
Description
Diosbulbin C is a naphthofuran . It is a natural diterpene lactone component extracted from traditional Chinese medicine Dioscorea bulbifera L . The molecular formula of this compound is C19H22O7 .
Molecular Structure Analysis
The molecular structure of this compound is complex with multiple rings and functional groups. The IUPAC name is 3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylic acid . The exact mass is 362.13655304 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 362.4 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The compound also has 2 rotatable bonds . The XLogP3-AA value is 1.1 , which provides an estimate of the compound’s lipophilicity.Applications De Recherche Scientifique
Activité anticancéreuse
Diosbulbin C, un composant naturel de lactone diterpénique extrait de la médecine traditionnelle chinoise Dioscorea bulbifera L., s'est avéré posséder une activité anticancéreuse élevée dans le cancer du poumon non à petites cellules (CPNPC) . Il a été démontré qu'il entraîne une réduction remarquable de la prolifération cellulaire et induit un arrêt significatif du cycle cellulaire en phase G0/G1 .
Arrêt du cycle cellulaire
This compound s'est avéré induire un arrêt du cycle cellulaire dans les cellules de CPNPC . Cela signifie qu'il peut empêcher les cellules de se diviser et de proliférer, ce qui est un mécanisme clé dans le contrôle de la propagation du cancer.
Inhibition de la prolifération cellulaire
Le composé s'est avéré inhiber la prolifération des cellules de CPNPC . C'est un autre mécanisme important dans le traitement du cancer, car il peut empêcher la croissance et la propagation des cellules cancéreuses.
Ciblage d'AKT, DHFR et TYMS
This compound peut inhiber la prolifération des cellules de CPNPC en régulant à la baisse l'expression/l'activation d'AKT, DHFR et TYMS . Ces sont des cibles potentielles de this compound, et leur régulation à la baisse peut contribuer à contrôler la croissance des cellules cancéreuses.
Propriétés de type médicament
<a data-citationid="0fde9a88-1ace-a864-b7f4-b866a58f
Mécanisme D'action
Diosbulbin C is a natural diterpene lactone component extracted from traditional Chinese medicine Dioscorea bulbifera L . It has been found to possess high anticancer activity, particularly in non-small cell lung cancer (NSCLC) .
Target of Action
The primary targets of this compound are AKT1 , DHFR , and TYMS . These proteins play crucial roles in cell proliferation and survival, making them key targets in cancer therapy .
Mode of Action
This compound interacts with its targets by downregulating their expression/activation . This interaction leads to significant changes in the cellular processes, particularly those related to cell proliferation .
Biochemical Pathways
The downregulation of AKT1, DHFR, and TYMS disrupts the normal cell cycle, leading to the arrest of cells in the G0/G1 phase . This disruption inhibits cell proliferation, a key characteristic of cancerous cells .
Pharmacokinetics
This compound has been predicted to exhibit high drug-likeness properties . It has good water solubility and intestinal absorption, which are crucial for its bioavailability . These properties highlight its potential value in the discovery and development of anti-lung cancer drugs .
Result of Action
The result of this compound’s action is a remarkable reduction in cell proliferation . It induces significant G0/G1 phase cell cycle arrest in NSCLC cells . This effect is a direct result of the downregulation of the expression/activation of AKT1, DHFR, and TYMS .
Propriétés
IUPAC Name |
3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-18-6-13(9-2-3-24-8-9)26-19(18)7-14(25-17(19)23)15-11(16(21)22)4-10(20)5-12(15)18/h2-3,8,10-15,20H,4-7H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYALWPKCIMKALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC13CC(C4C2CC(CC4C(=O)O)O)OC3=O)C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diosbulbin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
20086-07-1 | |
| Record name | (2R,3aS,6S,6aS,7R,9R,10aR,10bS)-2-(3-Furanyl)decahydro-9-hydroxy-10b-methyl-4-oxo-4H-3a,6-methanofuro[2,3-d][2]benzoxepin-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20086-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diosbulbin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
247 - 250 °C | |
| Record name | Diosbulbin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)











![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)